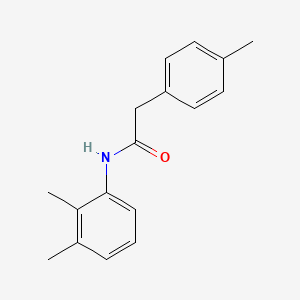

N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12-7-9-15(10-8-12)11-17(19)18-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXSTGHLXKGAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide typically involves the acylation of 2,3-dimethylaniline with 4-methylphenylacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Lithium aluminum hydride in anhydrous ether, reflux

Substitution: Bromine in acetic acid, room temperature

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of primary or secondary amines

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide has been studied for its potential therapeutic effects. The compound's structure suggests it may act similarly to other acetamides known for their analgesic and anti-inflammatory properties.

- Analgesic Properties : Research indicates that compounds with similar structures can inhibit sodium channels, leading to pain relief by blocking nerve impulse transmission . This mechanism positions this compound as a candidate for further investigation in pain management therapies.

- Antimicrobial Activity : Compounds in the acetamide family have shown promise as antimicrobial agents. Studies have demonstrated that certain derivatives exhibit significant inhibitory activity against various pathogens, suggesting that this compound may possess similar properties .

- Antitumor Potential : The compound's structural analogs have been evaluated for their antitumor activities. Some studies have reported that related sulfonamide derivatives show broad-spectrum antitumor activity, indicating a potential avenue for cancer treatment research .

The biological activity of this compound encompasses several areas:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. For example, related compounds have been found to inhibit α-glucosidase and acetylcholinesterase (AChE), which are relevant in the context of diabetes and Alzheimer's disease .

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These findings support its potential use in drug design and development .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Derivatives : The compound can be utilized to synthesize a range of derivatives through various chemical reactions. For instance, it can be modified to produce sulfonamide derivatives that may enhance biological activity .

- Role in Pharmaceutical Development : As a pharmaceutical intermediate, this compound can facilitate the development of new drugs by serving as a building block for more complex molecules .

Case Study 1: Antimicrobial Efficacy

A recent study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against common pathogens. The structure-activity relationship (SAR) analysis indicated that modifications on the aromatic rings could enhance efficacy .

Case Study 2: Enzyme Inhibition

In vitro assays showed that the compound effectively inhibited α-glucosidase activity, which is crucial for managing Type 2 diabetes mellitus (T2DM). The docking studies corroborated these findings by revealing favorable interactions between the compound and the enzyme's active site .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and related analogs:

Key Observations :

- Substituent Position : The 2,3-dimethylphenyl group on the nitrogen is a common feature in compounds like and , but its positional isomer (2,6-dimethylphenyl in ) alters steric and electronic properties.

- Chain Modifications: The 4-methylphenyl group in the target compound contrasts with chlorine (), thiazolidinone (), or sulfanyl-quinolinyl () groups in analogs, affecting solubility and bioactivity.

Physical and Spectral Properties

- Spectral Data : Infrared (IR) spectra of related compounds (e.g., ) show characteristic amide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) . Nuclear magnetic resonance (NMR) data for N-(4-hydroxyphenyl)acetamide derivatives () indicate aromatic proton shifts at δ 6.5–7.5 ppm and methyl groups at δ 2.1–2.5 ppm .

Q & A

Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide?

The synthesis typically involves multi-step reactions starting with substituted phenyl precursors. A common approach includes:

Acylation : Reacting 2,3-dimethylaniline with chloroacetyl chloride to form the acetamide backbone.

Coupling : Introducing the 4-methylphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, using palladium catalysts and optimized solvent systems (e.g., DMF or THF).

Purification : Column chromatography or recrystallization to isolate the product .

Q. Key Variables :

| Parameter | Impact on Yield/Purity |

|---|---|

| Solvent (DMF vs. THF) | DMF improves coupling efficiency but may require higher temps (~80°C). |

| Catalyst (Pd/C vs. CuI) | Pd catalysts yield higher regioselectivity. |

| Reaction Time | Extended times (>24h) reduce side products. |

Q. How is structural integrity confirmed for this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at 2,3-dimethylphenyl and 4-methylphenyl).

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and absence of unreacted intermediates.

- Crystallography : Single-crystal X-ray diffraction using SHELX software for refinement (SHELXL for small molecules) .

- HPLC : Purity assessment (>95%) with C18 columns and UV detection .

Q. What preliminary biological assays are recommended for initial screening?

- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

- Solubility Testing : Measure logP values via shake-flask method to guide formulation studies .

Advanced Research Questions

Q. How can low yields in the final coupling step be mitigated?

- Optimize Catalysts : Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance cross-coupling efficiency.

- Solvent Polarity : Switch to toluene/EtOH mixtures for better solubility of aromatic intermediates.

- Stoichiometry : Maintain a 1:1.2 molar ratio of aryl halide to boronic acid to minimize side reactions .

Q. Case Study :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂, DMF, 80°C | 45 | 92 |

| Pd(PPh₃)₄, Toluene/EtOH | 68 | 97 |

Q. How to resolve contradictions in reported biological activity data?

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).

- Orthogonal Assays : Validate cytotoxicity results with ATP-based luminescence assays.

- Purity Reassessment : Use LC-MS to detect trace impurities (<0.1%) that may skew bioactivity .

Q. What computational methods support mechanistic studies?

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- QSAR : Correlate substituent electronegativity with IC₅₀ values to guide structural modifications .

Q. What challenges arise in crystallographic refinement for this compound?

Q. How to investigate the mechanism of action in cellular pathways?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Western Blotting : Track phosphorylation status of signaling proteins (e.g., AKT, ERK).

- Metabolomics : LC-MS-based profiling to map altered metabolic pathways (e.g., glycolysis, TCA cycle) .

Data Comparison Table

Q. Synthetic Optimization Outcomes

| Parameter | Condition A | Condition B |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ |

| Solvent | DMF | Toluene/EtOH |

| Temp (°C) | 80 | 60 |

| Yield (%) | 45 | 68 |

| Purity (HPLC, %) | 92 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.